molecular formula C26H22FNOS B14940120 3-(4-fluorophenyl)-11-(2-methylphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one

3-(4-fluorophenyl)-11-(2-methylphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one

Cat. No.: B14940120
M. Wt: 415.5 g/mol
InChI Key: ORNKJDXOZSVFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-11-(2-methylphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]thiazepines. This compound is characterized by its unique structure, which includes a thiazepine ring fused with two benzene rings and substituted with fluorophenyl and methylphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-11-(2-methylphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazepine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Substitution reactions: Introduction of the fluorophenyl and methylphenyl groups can be carried out using electrophilic aromatic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing catalysts and automated processes to streamline the synthesis.

Chemical Reactions Analysis

3-(4-fluorophenyl)-11-(2-methylphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to facilitate the desired transformations.

Scientific Research Applications

3-(4-fluorophenyl)-11-(2-methylphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-11-(2-methylphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(4-fluorophenyl)-11-(2-methylphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one can be compared with other similar compounds, such as:

    4-fluorophenyl phenyl ketone: This compound shares the fluorophenyl group but has a different core structure.

    5-amino-1-(2-fluorophenyl)-1H-pyrazol-4-yl)(2-methylphenyl)methanone: This compound has a similar substitution pattern but a different heterocyclic core.

The uniqueness of this compound lies in its specific thiazepine core structure and the combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H22FNOS

Molecular Weight

415.5 g/mol

IUPAC Name

9-(4-fluorophenyl)-6-(2-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[c][1,5]benzothiazepin-7-one

InChI

InChI=1S/C26H22FNOS/c1-16-6-2-3-7-20(16)26-25-22(28-21-8-4-5-9-24(21)30-26)14-18(15-23(25)29)17-10-12-19(27)13-11-17/h2-13,18,26,28H,14-15H2,1H3

InChI Key

ORNKJDXOZSVFIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=C(C=C4)F)NC5=CC=CC=C5S2

Origin of Product

United States

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